ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H22N8O3S and its molecular weight is 442.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole and thiazole moieties have been reported to exhibit promising anticancer activities . They are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity or altering its signaling pathways.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, particularly those involved in cell proliferation and apoptosis . The downstream effects of these interactions can include the inhibition of cell growth and the induction of cell death, which could contribute to the compound’s potential anticancer effects.
Pharmacokinetics
Compounds with similar structures are known to have good absorption and distribution profiles due to their ability to form hydrogen bonds with different targets . These properties can impact the compound’s bioavailability, potentially enhancing its therapeutic effects.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound could potentially induce cell death and inhibit cell proliferation, contributing to its potential anticancer effects.
Action Environment
Similar compounds have been shown to be thermally stable , suggesting that this compound could also exhibit stability under various environmental conditions
Properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-2-30-17(28)6-14-9-31-19(24-14)25-18(29)13-4-3-5-26(8-13)15-7-16(22-11-21-15)27-12-20-10-23-27/h7,9-13H,2-6,8H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZGANYDMOFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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